molecular formula C9H7F3INO B8015278 N-(2,2-Difluoroethyl)-4-fluoro-2-iodobenzamide

N-(2,2-Difluoroethyl)-4-fluoro-2-iodobenzamide

Cat. No.: B8015278
M. Wt: 329.06 g/mol
InChI Key: CMDVWXNMRZVUHI-UHFFFAOYSA-N
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Description

N-(2,2-Difluoroethyl)-4-fluoro-2-iodobenzamide is a compound of significant interest in the field of medicinal chemistry. This compound features a benzamide core substituted with a 2,2-difluoroethyl group, a fluorine atom, and an iodine atom. The presence of these substituents imparts unique physicochemical properties to the molecule, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Difluoroethyl)-4-fluoro-2-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common approach is the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using hypervalent iodine reagents . This method allows for the incorporation of the 2,2-difluoroethyl group into the benzamide structure.

Another approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This method employs boron reagents and palladium catalysts under mild conditions to achieve the desired substitution on the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Difluoroethyl)-4-fluoro-2-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while coupling reactions can introduce new functional groups onto the benzamide core.

Mechanism of Action

The mechanism of action of N-(2,2-Difluoroethyl)-4-fluoro-2-iodobenzamide involves its interaction with specific molecular targets. The 2,2-difluoroethyl group can act as a hydrogen bond donor, enhancing binding affinity to protein targets . The fluorine atoms can also modulate the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-Difluoroethyl)-4-fluoro-2-iodobenzamide is unique due to the combination of its substituents, which confer distinct physicochemical properties. The presence of both fluorine and iodine atoms allows for versatile chemical modifications and applications in various scientific fields.

Properties

IUPAC Name

N-(2,2-difluoroethyl)-4-fluoro-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3INO/c10-5-1-2-6(7(13)3-5)9(15)14-4-8(11)12/h1-3,8H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDVWXNMRZVUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)C(=O)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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